
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS Number: 946265-20-9) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structure
The molecular formula of the compound is C21H25N3O4S2, with a molecular weight of 447.6 g/mol. The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, including anticancer properties.
Property | Value |
---|---|
Molecular Formula | C21H25N3O4S2 |
Molecular Weight | 447.6 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including compounds similar to This compound , in targeting various cancer types. For instance, pyridazine-based compounds have shown significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, often exhibiting lower IC50 values than standard chemotherapeutic agents like etoposide .
Case Study: Cytotoxicity Assessment
In a comparative study, compounds structurally related to the target compound were screened for their cytotoxic effects using the MTT assay:
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 12.12 ± 0.54 |
Compound B | MCF-7 | 9.59 ± 0.70 |
Compound C | T-47D | 10.10 ± 0.40 |
These results indicate that modifications in the chemical structure can significantly enhance anticancer potency.
The biological activity of This compound may involve multiple mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and ROS generation .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to inhibited proliferation of cancer cells.
- Kinase Inhibition : Certain pyridazine derivatives act as multikinase inhibitors, targeting critical pathways involved in cancer cell survival and proliferation .
ADMET Properties
In silico studies on drug-likeness and pharmacokinetic properties suggest that compounds similar to This compound exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These assessments are crucial for predicting the viability of these compounds in clinical settings .
Toxicological Studies
While specific toxicological data on this compound remain limited, related sulfonamide derivatives have been associated with various side effects, necessitating thorough evaluation before clinical application.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Molecular Formula : C22H26N4O4S
- Molecular Weight : 438.53 g/mol
- IUPAC Name : 2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Computational Data
The compound exhibits various computational properties, including:
- LogP : Indicates lipophilicity, which is crucial for drug absorption.
- Hydrogen Bond Donors/Acceptors : Important for understanding interaction with biological targets.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, particularly in the treatment of bacterial infections and cancer.
Antibacterial Activity
Recent studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity. The incorporation of the thiophene ring and pyridazine moiety enhances this activity by improving binding affinity to bacterial enzymes. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development in antibiotic therapies .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through inhibition of specific enzymes involved in tumor growth. Sulfonamide derivatives have been explored as inhibitors of carbonic anhydrases and other enzymes critical for cancer cell proliferation. Preliminary studies indicate that modifications to the sulfonamide group can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods:
- Conventional Organic Synthesis : Utilizing starting materials such as benzenesulfonamide and appropriate alkylating agents.
- Green Chemistry Approaches : Employing ionic liquids as solvents to reduce environmental impact during synthesis .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-28-18-9-7-16(15(2)3)14-20(18)30(26,27)22-11-12-24-21(25)10-8-17(23-24)19-6-5-13-29-19/h5-10,13-15,22H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJZGNGWDDWWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.